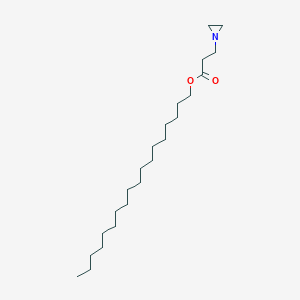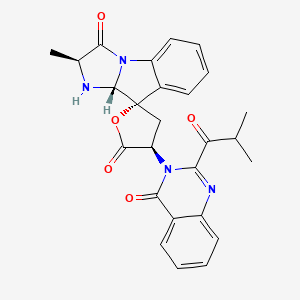
Octadecyl 3-(aziridin-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl 3-(aziridin-1-yl)propanoate is an organic compound that features an aziridine ring, a three-membered nitrogen-containing heterocycle, attached to a long octadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 3-(aziridin-1-yl)propanoate typically involves the reaction of octadecyl alcohol with 3-(aziridin-1-yl)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of aziridine derivatives, including this compound, often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Octadecyl 3-(aziridin-1-yl)propanoate undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained and can be opened by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Substitution Reactions: The aziridine ring can participate in substitution reactions where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as methanol or ethanol at room temperature or slightly elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Ring-Opening: Produces amines, thiols, or alcohol derivatives.
Oxidation: Yields oxides or hydroxylated products.
Reduction: Forms primary or secondary amines.
Scientific Research Applications
Octadecyl 3-(aziridin-1-yl)propanoate has several scientific research applications:
Polymer Chemistry: Used as a monomer or crosslinking agent in the synthesis of polyamines and other polymers with unique mechanical and chemical properties.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Biological Research: Studied for its antimicrobial properties and potential use in developing antibacterial coatings.
Industrial Applications: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Octadecyl 3-(aziridin-1-yl)propanoate primarily involves the nucleophilic ring-opening of the aziridine ring. This reaction is facilitated by the strain in the three-membered ring, making it highly reactive towards nucleophiles. The resulting products can interact with various molecular targets, including proteins and nucleic acids, leading to potential biological effects such as antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(aziridin-1-yl)ethanol
- 3-(aziridin-1-yl)butan-1-amine
- 2-[(3-aziridin-1-ylpropionyl)methyl]-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate)
Uniqueness
Octadecyl 3-(aziridin-1-yl)propanoate is unique due to its long octadecyl chain, which imparts hydrophobic properties and enhances its potential use in applications requiring amphiphilic molecules. This structural feature distinguishes it from other aziridine derivatives, which typically have shorter alkyl chains or different functional groups.
Properties
CAS No. |
58998-66-6 |
|---|---|
Molecular Formula |
C23H45NO2 |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
octadecyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C23H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-23(25)18-19-24-20-21-24/h2-22H2,1H3 |
InChI Key |
LBWGGZSEDPQNJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCN1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one](/img/structure/B14603648.png)



methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)
![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)



![N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603704.png)



